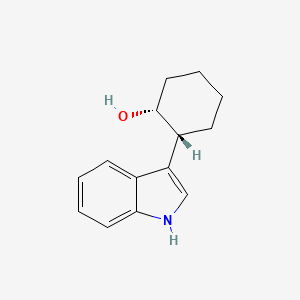![molecular formula C10H11N5O B12917896 5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-56-9](/img/structure/B12917896.png)
5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features both pyrimidine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the reaction of 2-chloropyrimidine with 4-aminomethylpyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminomethylpyridine displaces the chlorine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-cancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-(pyridin-4-yl)pyrimidine: Similar structure but lacks the additional amino group.
4-Amino-2-(pyridin-4-yl)pyrimidine: Similar structure but with different positioning of the amino group.
Uniqueness
5-Amino-2-((pyridin-4-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both amino and pyridin-4-ylmethyl groups, which provide it with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a pharmaceutical agent make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
77961-56-9 |
|---|---|
Molekularformel |
C10H11N5O |
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
5-amino-2-(pyridin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O/c11-8-6-14-10(15-9(8)16)13-5-7-1-3-12-4-2-7/h1-4,6H,5,11H2,(H2,13,14,15,16) |
InChI-Schlüssel |
BLYORHXETXXOPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CNC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


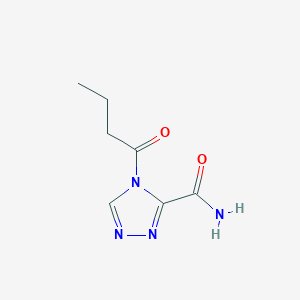
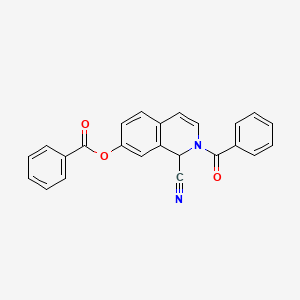


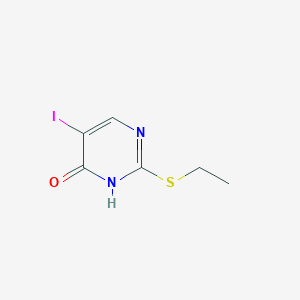

![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)


![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
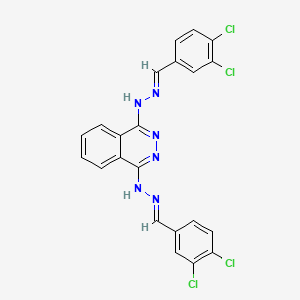
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
